molecular formula C19H20FN5O3 B2584474 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105201-91-9

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Numéro de catalogue: B2584474
Numéro CAS: 1105201-91-9
Poids moléculaire: 385.399
Clé InChI: GASATFYDPQUSKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo-pyridazinone class, characterized by a bicyclic heteroaromatic core (pyrazolo[3,4-d]pyridazinone) substituted with a cyclopropyl group at position 4, a 4-fluorophenyl group at position 1, and a methoxyethyl acetamide side chain at position 2. The 7-oxo moiety confers electrophilic reactivity, while the fluorophenyl and cyclopropyl groups enhance lipophilicity and steric specificity. The methoxyethyl side chain likely improves solubility, a critical factor in pharmacokinetic optimization. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELX ) and spectroscopic methods (IR, NMR, MS), as seen in analogous syntheses .

Propriétés

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-28-9-8-21-16(26)11-24-19(27)18-15(17(23-24)12-2-3-12)10-22-25(18)14-6-4-13(20)5-7-14/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASATFYDPQUSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The pyrazolo[3,4-d]pyridazinone core distinguishes this compound from related pyrazolo[3,4-b]pyridinones (e.g., compound 4f in ). This structural difference is reflected in melting points: compound 4f (pyridinone derivative) melts at 214–216°C , whereas pyridazinone analogs often exhibit higher thermal stability due to increased conjugation.

Substituent Effects
Substituent Position Target Compound Compound 4f Impact on Properties
Position 1 4-Fluorophenyl Phenyl Fluorine enhances electronegativity, improving receptor affinity.
Position 4 Cyclopropyl Methyl Cyclopropyl’s smaller size and rigidity may reduce steric hindrance.
Side Chain N-(2-methoxyethyl)acetamide N-(4-fluorophenyl)acetamide Methoxyethyl improves aqueous solubility vs. fluorophenyl’s lipophilicity.

Key Findings :

  • The 4-fluorophenyl group in the target compound likely increases metabolic stability compared to the unsubstituted phenyl in 4f , as fluorine resists oxidative degradation .
Spectroscopic and Analytical Data
Parameter Target Compound (Inferred) Compound 4f
IR (C=O stretch) ~1680–1690 cm⁻¹ 1684 cm⁻¹
1H NMR δ ~4.3 (methoxyethyl -OCH3) δ 4.23 (CH2), δ 10.08 (-NH)
MS (m/z) ~450–470 (M⁺) 486 (M⁺), 588 (M+2)

The methoxyethyl group in the target compound would produce distinct NMR signals (e.g., δ 3.2–3.5 for -OCH2CH2OCH3) absent in 4f , which instead shows aromatic -NH signals (δ 10.08).

Crystallographic and Computational Insights
  • SHELX Refinement : The target compound’s structure may be refined using SHELXL, which optimizes positional and thermal parameters for small molecules . In contrast, 4f ’s structure was solved via traditional spectroscopic methods, highlighting the role of crystallography in resolving complex substituent arrangements.
  • Enantiomer Analysis : If the target compound exhibits chirality, Flack’s parameter () could distinguish enantiomers, whereas 4f ’s centrosymmetric substituents preclude this need .

Research Implications and Limitations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.